alpha-Eudesmol

Catalog No.
S575260
CAS No.
473-16-5
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Eudesmol

CAS Number

473-16-5

Product Name

alpha-Eudesmol

IUPAC Name

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13+,15-/m1/s1

InChI Key

FCSRUSQUAVXUKK-VNHYZAJKSA-N

SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C

Synonyms

1,2,3,4,4a,5,6,8a-octahydro-alpha,alpha,4a,8-tetramethyl-(2R-(2alpha,4aalpha,8abeta))-2-naphthalenemethanol, alpha-eudesmol

Canonical SMILES

CC1=CCCC2(C1CC(CC2)C(C)(C)O)C

Isomeric SMILES

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(C)(C)O)C

Alpha-Eudesmol is a naturally occurring sesquiterpenoid alcohol characterized by its unique eudesmane skeleton, which includes a hydroxyl group at carbon 11 and a double bond between carbons 3 and 4. Its molecular formula is C15H26O, and it is primarily extracted from various plant sources, including the essential oils of Juniperus virginiana and Drimys winteri . This compound exhibits a complex structure that contributes to its diverse biological activities.

Typical of sesquiterpenoids. It can undergo oxidation, reduction, and rearrangement reactions. Notably, it has been involved in the Bamford–Stevens reaction, which is a base-catalyzed decomposition process leading to the formation of alkenes from arenesulfonylhydrazones . Additionally, alpha-Eudesmol can interact with different functional groups in biological systems, enhancing its reactivity and potential applications in medicinal chemistry.

Alpha-Eudesmol demonstrates significant biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against various pathogens such as Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Calcium Channel Blockade: Research indicates that alpha-Eudesmol inhibits Omega-Agatoxin IVA-sensitive calcium channels, which may affect neurogenic vasodilation .
  • Cytotoxic Effects: Studies have revealed that alpha-Eudesmol can induce apoptosis in cancer cells through caspase-mediated pathways, highlighting its potential as an anticancer agent .

Alpha-Eudesmol can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting it from essential oils of plants like Juniperus virginiana and Drimys winteri.
  • Biochemical Synthesis: The enzyme alpha-eudesmol synthase catalyzes the conversion of farnesyl diphosphate into alpha-eudesmol through a cyclization process .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions to construct the eudesmane framework followed by functional group modifications.

Alpha-Eudesmol has diverse applications across various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Cosmetics: Due to its pleasant aroma and skin benefits, it is used in perfumes and skincare products.
  • Food Industry: It serves as a flavoring agent due to its aromatic qualities.

Studies have focused on the interaction of alpha-Eudesmol with biological macromolecules. For instance:

  • Molecular docking studies indicate that it can bind to proteins involved in oxidative stress response, suggesting potential antioxidant activity .
  • Interaction with calcium channels suggests implications for neurological health and disease management .

Alpha-Eudesmol belongs to a class of compounds known as eudesmols. Here are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Gamma-EudesmolC15H26OHigher prevalence in certain essential oils; distinct antimicrobial properties.
Beta-CaryophylleneC15H24Exhibits anti-inflammatory effects; interacts with cannabinoid receptors.
ElemolC15H26OKnown for its insecticidal properties; different structural configuration.
7-Epi-alpha-EudesmolC15H26OIsomeric form with distinct biological activity; less studied than alpha-eudesmol.

Alpha-Eudesmol is unique due to its specific structural characteristics that contribute to its distinct biological activities compared to these similar compounds. Its ability to inhibit calcium channels and induce apoptosis sets it apart in therapeutic contexts.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 g/mol

Monoisotopic Mass

222.198365449 g/mol

Heavy Atom Count

16

UNII

SZ9QGL7BOX

Other CAS

473-16-5

General Manufacturing Information

2-Naphthalenemethanol, 1,2,3,4,4a,5,6,8a-octahydro-.alpha.,.alpha.,4a,8-tetramethyl-, (2R,4aR,8aR)-: INACTIVE

Dates

Modify: 2024-02-18

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